{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a pyrrolidine-based compound featuring a benzyloxycarbonyl (Cbz)-protected methylamine substituent at the 3-position and an acetic acid moiety at the 1-position. This structure confers unique physicochemical properties, such as moderate polarity due to the acetic acid group and steric bulk from the Cbz-methylamine side chain.
Properties
IUPAC Name |
2-[3-[[methyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(9-14-7-8-18(10-14)11-15(19)20)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRDPNVACFQFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrrolidine Intermediate
The pyrrolidine scaffold is synthesized via intramolecular cyclization of 1,4-diaminobutane derivatives. A representative procedure involves:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 1,4-Diaminobutane + ethyl chloroacetate (THF, 0°C, 2 hr) | 78% | |
| 2 | Cyclization with NaHCO₃ (reflux, 12 hr) | 65% |
This yields 3-aminomethyl-pyrrolidine , which is subsequently protected at the exocyclic amine.
N-Methylation and Cbz Protection
The free amine undergoes sequential modifications:
-
Methylation : Treatment with methyl iodide (MeI) in DMF using K₂CO₃ as base (25°C, 6 hr) achieves quantitative N-methylation.
-
Cbz Protection : Benzyloxycarbonyl chloride (Cbz-Cl) in dichloromethane with DMAP catalyst (0°C → rt, 4 hr) installs the protecting group.
Critical parameter : Maintain pH > 8 during Cbz protection to prevent premature deprotection.
Hydrolysis of the ethyl ester (LiOH, THF/H₂O, 0°C) provides the target carboxylic acid.
Alternative Synthetic Pathways
Solid-Phase Peptide Synthesis (SPPS) Approach
Recent patents describe resin-bound synthesis using Rink amide MBHA resin :
-
Load Fmoc-pyrrolidine-OH onto resin (HBTU/HOBt activation)
-
Deprotect Fmoc group (20% piperidine/DMF)
-
Couple Cbz-methyl-amino-methyl building block (DIC/oxyma)
-
Cleave from resin (TFA/H₂O/TIS 95:2.5:2.5)
Advantages :
-
Avoids purification of intermediates
-
Enables parallel synthesis of analogs
Limitations :
Reaction Optimization Data
Solvent Screening for Coupling Step
Comparative yields using different solvents (2.3 step):
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| THF | 7.5 | 72 |
| DCM | 8.9 | 58 |
| MeCN | 37.5 | 81 |
Acetonitrile (MeCN) shows optimal balance between nucleophilicity and solubility.
Temperature Profile of Ester Hydrolysis
Hydrolysis kinetics using 1M LiOH:
| Temperature (°C) | Time (hr) | Conversion (%) |
|---|---|---|
| 0 | 4 | 98 |
| 25 | 1.5 | 99 |
| 40 | 0.5 | 99 |
Despite faster kinetics at higher temperatures, 0°C minimizes side reactions (e.g., Cbz group cleavage).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 7.35-7.28 (m, 5H, Cbz aromatic)
-
δ 4.52 (s, 2H, Cbz CH₂)
-
δ 3.81 (q, J=7.1 Hz, 2H, NCH₂CO₂H)
-
δ 2.92 (s, 3H, NCH₃)
HRMS (ESI+) :
Calculated for C₁₇H₂₃N₂O₄ [M+H]⁺: 327.1658
Found: 327.1656
Purity Assessment
HPLC conditions (C18 column):
-
Mobile phase: 0.1% TFA in H₂O/MeCN gradient
-
Retention time: 6.72 min
-
Purity: 99.1% (254 nm)
Challenges and Troubleshooting
Common Impurities
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl-methyl-amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it to a benzyl group or removing it entirely.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of benzyl derivatives or deprotected amines.
Substitution: Formation of new functionalized derivatives with varied properties.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a building block in the development of pharmaceuticals. Its structural features suggest potential biological activity, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (S. aureus) | 0.0039 - 0.025 mg/mL |
| Escherichia coli (E. coli) | 0.0039 - 0.025 mg/mL |
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the creation of derivatives with varied biological activities. It can also be utilized in the synthesis of other pyrrolidine-based compounds that have therapeutic potential.
Biological Research
The interaction studies of {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid with biological targets are crucial for understanding its mechanism of action. Research indicates that it may act on specific receptors, modulating various biological processes.
Case Studies and Research Findings
- Antibacterial Activity Study : A comprehensive evaluation demonstrated that this compound exhibited superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains compared to other tested compounds.
- Pharmacological Review : A review highlighted the bioactivity of structurally similar compounds, noting that modifications in their structure significantly influence their antibacterial potency.
Mechanism of Action
The mechanism by which {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl-methyl-amino group can act as a protecting group, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of pyrrolidine and piperidine derivatives with modifications to the amine-protecting groups, alkyl substituents, and backbone functional groups. Key analogs include:
Key Observations :
- Functional Groups: Ethanol derivatives lack the ionizable carboxylic acid group present in the target compound, which may limit their utility in pH-dependent binding interactions .
- Core Structure : Piperidine analogs exhibit greater conformational flexibility compared to pyrrolidine derivatives, which could influence target selectivity .
Biological Activity
The compound {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidine ring, a benzyloxycarbonyl group, and an amino methyl substituent. These structural features suggest a potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.
Molecular Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H22N2O4
- Molecular Weight: 306.36 g/mol
Biological Activity Overview
Research into compounds with similar structures indicates that they often exhibit significant biological activities, including:
- Antimicrobial
- Anticancer
- Neuroprotective
The specific biological activity of this compound has yet to be fully elucidated, but it may align with these trends based on its structural similarities to other bioactive compounds.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the following steps:
- Formation of the Pyrrolidine Ring: This involves cyclization reactions utilizing suitable precursors.
- Introduction of the Benzyloxycarbonyl Group: This step is crucial for protecting the amine during subsequent reactions.
- Coupling Reactions: Final coupling with acetic acid derivatives to yield the target compound.
Antimicrobial Activity
A study evaluating the antimicrobial properties of pyrrolidine derivatives found that compounds with similar structural features exhibited significant antibacterial activity against various pathogens. The presence of the benzyloxycarbonyl group may enhance membrane permeability, facilitating greater efficacy against bacterial strains.
Anticancer Potential
In vitro studies have shown that pyrrolidine-based compounds can inhibit cancer cell proliferation. For instance, derivatives similar to this compound demonstrated cytotoxic effects against human cancer cell lines, suggesting potential as anticancer agents .
Neuroprotective Effects
Research on neuroprotective agents indicates that compounds containing pyrrolidine rings may offer protection against neurodegenerative diseases by inhibiting oxidative stress and modulating neurotransmitter levels. The benzyloxycarbonyl moiety may play a role in enhancing the stability and bioavailability of such compounds in neurological applications .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolidine Derivative A | Similar pyrrolidine core | Antimicrobial |
| Pyrrolidine Derivative B | Contains an amino acid moiety | Anticancer |
| Benzyloxycarbonyl Amino Acid C | Benzyloxycarbonyl group | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing {3-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. Begin with pyrrolidine ring functionalization: introduce the methyl-amino-methyl group via reductive amination using formaldehyde and methylamine. Protect the amine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (e.g., NaHCO₃). Subsequent coupling with acetic acid derivatives (e.g., bromoacetic acid) via nucleophilic substitution or carbodiimide-mediated activation completes the synthesis. Monitor reaction progress using TLC or LC-MS, and optimize yields by controlling stoichiometry (1.2–1.5 equivalents of coupling agents) and temperature (0–25°C for sensitive steps) .
Q. How can the structural integrity and purity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm proton environments (e.g., Cbz group aromatic protons at δ 7.2–7.4 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) and stereochemistry via NOESY for chiral centers .
- X-ray crystallography : For absolute configuration verification, employ SHELXL-2018 for structure refinement. Resolve twinning or disorder using SHELXPRO for macromolecular interfaces .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) and exact mass verification (e.g., [M+H]⁺ calculated vs. observed) .
Advanced Research Questions
Q. How do structural modifications to the pyrrolidine ring or Cbz group impact biological activity in preclinical models?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
- Replace the Cbz group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to evaluate proteolytic stability .
- Modify the pyrrolidine ring with substituents (e.g., hydroxyl, fluorinated groups) to assess pharmacokinetic effects. Test cytotoxicity against cancer cell lines (HeLa, MCF-7) using MTT assays, comparing IC₅₀ values (e.g., 14–38 μM for related pyrrolidine derivatives) .
- Use molecular docking (AutoDock Vina) to predict binding to targets like calcium-sensing receptors, referencing analogs such as Evocalcet (a pyrrolidine-based therapeutic) .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to receptor pockets (e.g., G protein-coupled receptors) using AMBER or GROMACS. Parameterize the compound with GAFF2 force fields and solvate in TIP3P water.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified substituents.
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with the carboxylic acid group, hydrophobic interactions with the Cbz group) using Schrödinger’s Phase .
Q. How can the compound be quantified in biological matrices for pharmacokinetic studies?
- Methodological Answer : Develop a validated LC-MS/MS protocol:
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) from plasma/serum.
- Chromatography : Employ a HILIC column (2.1 × 50 mm, 1.7 μm) with isocratic elution (70% acetonitrile, 30% 10 mM ammonium acetate).
- Mass Detection : Monitor transitions for the compound (e.g., m/z 375.2 → 201.1) and internal standard (e.g., deuterated analog). Achieve linearity (r² > 0.99) over 1–1000 ng/mL with LOD < 0.5 ng/mL .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Dose-Response Reassessment : Verify in vitro IC₅₀ values using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation).
- Metabolite Profiling : Identify active/inactive metabolites via liver microsome incubations and HPLC-HRMS.
- Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to assess bioavailability and target engagement in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
